1-(4-Hydroxyphenyl)octane-1,3-diol
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Overview
Description
1-(4-Hydroxyphenyl)octane-1,3-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an octane chain with two hydroxyl groups at the first and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)octane-1,3-diol can be synthesized through the catalytic hydrogenation of 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one . This process involves the reduction of the oxo group to yield the desired diol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)octane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted hydroxyphenyl derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)octane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)octane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)octan-3-ol: A related compound with a similar structure but differing in the position of the hydroxyl group.
2-(4-Hydroxyphenyl)ethane-1,2-diol: Another similar compound with a shorter carbon chain.
Uniqueness: 1-(4-Hydroxyphenyl)octane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
915316-42-6 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)octane-1,3-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13-17H,2-5,10H2,1H3 |
InChI Key |
QAIOIKAOEDSVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(C1=CC=C(C=C1)O)O)O |
Origin of Product |
United States |
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